molecular formula C27H24FN3O2 B11994262 4-(2-fluorophenyl)-2,6-dimethyl-N,N'-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide

4-(2-fluorophenyl)-2,6-dimethyl-N,N'-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide

Cat. No.: B11994262
M. Wt: 441.5 g/mol
InChI Key: WKFYBOVPVUOEHD-UHFFFAOYSA-N
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Description

4-(2-F-PHENYL)-2,6-DIMETHYL-N(3),N(5)-DIPHENYL-1,4-2H-3,5-PYRIDINEDICARBOXAMIDE is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring substituted with fluorophenyl, dimethyl, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-F-PHENYL)-2,6-DIMETHYL-N(3),N(5)-DIPHENYL-1,4-2H-3,5-PYRIDINEDICARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques like high-pressure reactors and automated control systems to optimize reaction conditions and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(2-F-PHENYL)-2,6-DIMETHYL-N(3),N(5)-DIPHENYL-1,4-2H-3,5-PYRIDINEDICARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres. Substitution reactions often require catalysts or specific temperature and pressure conditions to achieve the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may yield deoxygenated or hydrogenated derivatives. Substitution reactions may yield various substituted pyridine derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

4-(2-F-PHENYL)-2,6-DIMETHYL-N(3),N(5)-DIPHENYL-1,4-2H-3,5-PYRIDINEDICARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-F-PHENYL)-2,6-DIMETHYL-N(3),N(5)-DIPHENYL-1,4-2H-3,5-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact mechanism of action depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(2-F-PHENYL)-2,6-DIMETHYL-N(3),N(5)-DIPHENYL-1,4-2H-3,5-PYRIDINEDICARBOXAMIDE include:

Uniqueness

What sets 4-(2-F-PHENYL)-2,6-DIMETHYL-N(3),N(5)-DIPHENYL-1,4-2H-3,5-PYRIDINEDICARBOXAMIDE apart is its unique combination of functional groups and its potential for diverse applications. Its fluorophenyl, dimethyl, and diphenyl substitutions confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H24FN3O2

Molecular Weight

441.5 g/mol

IUPAC Name

4-(2-fluorophenyl)-2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide

InChI

InChI=1S/C27H24FN3O2/c1-17-23(26(32)30-19-11-5-3-6-12-19)25(21-15-9-10-16-22(21)28)24(18(2)29-17)27(33)31-20-13-7-4-8-14-20/h3-16,25,29H,1-2H3,(H,30,32)(H,31,33)

InChI Key

WKFYBOVPVUOEHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3F)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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